N-(4-piperidinophenyl)pentanamide
Description
N-(4-Piperidinophenyl)pentanamide is a synthetic organic compound characterized by a pentanamide backbone linked to a phenyl ring substituted with a piperidine group at the para position. Piperidine, a six-membered amine ring, may enhance lipophilicity and influence binding to biological targets, such as neurotransmitter receptors or enzymes, compared to other substituents like methoxy groups .
Properties
IUPAC Name |
N-(4-piperidin-1-ylphenyl)pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-2-3-7-16(19)17-14-8-10-15(11-9-14)18-12-5-4-6-13-18/h8-11H,2-7,12-13H2,1H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFEQBASJRJXIOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)N2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-piperidinophenyl)pentanamide typically involves the reaction of 4-piperidinophenylamine with pentanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature . The general reaction scheme is as follows:
- Dissolve 4-piperidinophenylamine in anhydrous dichloromethane.
- Add triethylamine dropwise to the solution while stirring.
- Slowly add pentanoyl chloride to the reaction mixture.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(4-piperidinophenyl)pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or piperidine ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
N-(4-piperidinophenyl)pentanamide has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of N-(4-piperidinophenyl)pentanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may interact with dopamine receptors, influencing neurotransmitter signaling pathways. Additionally, it may inhibit certain enzymes involved in metabolic processes, leading to altered cellular functions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-(4-piperidinophenyl)pentanamide (inferred properties) with structurally related compounds from the evidence:
Key Findings:
Structural Influence on Activity :
- N-(4-Methoxyphenyl)Pentanamide : The methoxy group enhances solubility and anthelmintic activity, mimicking Albendazole’s mechanism (microtubule disruption) but with lower cytotoxicity .
- Piperidine/Piperazine Derivatives : The piperidine/piperazine moiety increases molecular weight and logP, favoring CNS penetration. For example, piperazine-containing pentanamides show dopamine D3 receptor affinity (Ki < 10 nM), suggesting utility in neurological disorders .
Pharmacokinetic Profiles :
- N-(4-Methoxyphenyl)Pentanamide adheres to Lipinski’s rules (MW < 500, logP < 5) and displays high gastrointestinal absorption, making it orally bioavailable .
- Piperidine derivatives may face challenges in solubility but could exhibit improved blood-brain barrier penetration due to increased lipophilicity .
Piperidine analogs lack cytotoxicity data, but their structural complexity may introduce off-target risks.
Synthetic Accessibility :
- N-(4-Methoxyphenyl)Pentanamide is synthesized in one step (69% yield), while piperidine derivatives require multi-step reactions with chromatographic purifications, lowering yields (e.g., 34–45%) .
Research Implications
- Drug Development: this compound’s piperidine group positions it for CNS-targeted therapies, though solubility optimization is needed.
- Antiparasitic Applications : The methoxyphenyl variant’s success against T. canis highlights the value of simplified Albendazole derivatives for neglected tropical diseases .
- Structural Modifications : Substituting the phenyl ring with heterocycles (e.g., thiophene in ) or sulfonyl groups () diversifies biological activity, enabling tailored drug design.
Biological Activity
N-(4-Piperidinophenyl)pentanamide, also known by its chemical identifier 302805-38-5, has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound features a piperidine ring attached to a phenyl group and a pentanamide backbone. This structure is crucial for its interaction with biological targets.
Biological Activities
1. Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
2. Anticancer Potential
The compound has been investigated for its anticancer properties. In vitro studies demonstrated that it can inhibit the proliferation of cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
3. Cannabinoid Receptor Interaction
this compound has shown potential as a ligand for cannabinoid receptors CB1 and CB2. This interaction may contribute to its analgesic effects and suggests a role in pain management therapies.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation: Its binding affinity for cannabinoid receptors suggests it could modulate neurotransmitter release, impacting pain perception and inflammation.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, demonstrating significant antibacterial properties.
| Bacterial Strain | MIC (µg/mL) | Effectiveness |
|---|---|---|
| Staphylococcus aureus | 32 | Effective |
| Escherichia coli | 64 | Moderate |
Case Study 2: Anticancer Activity
In vitro assays on MCF-7 breast cancer cells revealed that treatment with this compound led to a reduction in cell viability by 50% at a concentration of 10 µM after 48 hours.
| Treatment Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 80 |
| 10 | 50 |
| 20 | 30 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
